molecular formula C7H14N2O B13067679 3-Amino-5-methylazepan-2-one

3-Amino-5-methylazepan-2-one

Cat. No.: B13067679
M. Wt: 142.20 g/mol
InChI Key: WPKUQTMEJYTWKS-UHFFFAOYSA-N
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Description

3-Amino-5-methylazepan-2-one is a cyclic amino acid derivative that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known for its unique structure, which includes an azepane ring, making it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-methylazepan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a cyclic ketone, followed by cyclization to form the azepane ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-methylazepan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted azepane derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions typically involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

3-Amino-5-methylazepan-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticonvulsant, analgesic, and anxiolytic effects.

    Medicine: Investigated for its therapeutic potential in treating various neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-5-methylazepan-2-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating neurotransmitter systems in the brain, particularly those involving gamma-aminobutyric acid (GABA) and serotonin. These interactions can lead to changes in neuronal activity, resulting in the observed therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-methylazepan-2-one
  • 3-Amino-1-ethylazepan-2-one
  • 3-Amino-1-propylazepan-2-one

Uniqueness

3-Amino-5-methylazepan-2-one is unique due to its specific substitution pattern on the azepane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

3-amino-5-methylazepan-2-one

InChI

InChI=1S/C7H14N2O/c1-5-2-3-9-7(10)6(8)4-5/h5-6H,2-4,8H2,1H3,(H,9,10)

InChI Key

WPKUQTMEJYTWKS-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC(=O)C(C1)N

Origin of Product

United States

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